4-acetylphenyl pivalate
Overview
Description
4-Acetylphenyl pivalate is an organic compound that belongs to the class of esters It is derived from pivalic acid and 4-acetylphenol
Scientific Research Applications
4-Acetylphenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Industry: Used in the production of polymers and other materials where ester functionalities are required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl pivalate typically involves the esterification of 4-acetylphenol with pivalic acid or its derivatives. One common method is the reaction of 4-acetylphenol with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, often using more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl pivalate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the pivalate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-acetylphenyl pivalate largely depends on the specific reactions it undergoes. In ester hydrolysis, for example, the compound is cleaved by water or enzymes to produce 4-acetylphenol and pivalic acid. The molecular targets and pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the hydrolysis products.
Comparison with Similar Compounds
4-Acetylphenyl isocyanate: Another derivative of 4-acetylphenol, used in the synthesis of isocyanate-treated graphene oxide.
4-Acetylphenyl carbamate: Used in the synthesis of carbamate derivatives with potential biological activity.
4-Acetylphenyl cyanate: Used in asymmetric cyanation reactions.
Uniqueness: 4-Acetylphenyl pivalate is unique due to its ester functionality, which provides distinct reactivity compared to other derivatives of 4-acetylphenol. Its stability and ease of synthesis make it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
(4-acetylphenyl) 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(14)10-5-7-11(8-6-10)16-12(15)13(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKMJVAOMRMDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297153 | |
Record name | 4-acetylphenyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72734-76-0 | |
Record name | NSC114545 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-acetylphenyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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